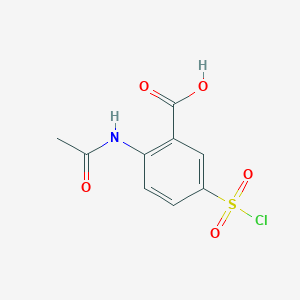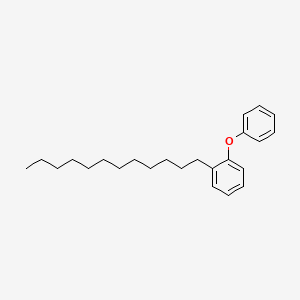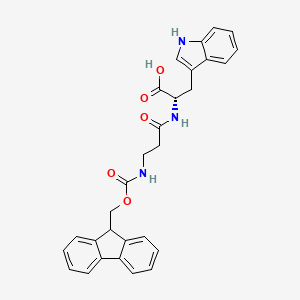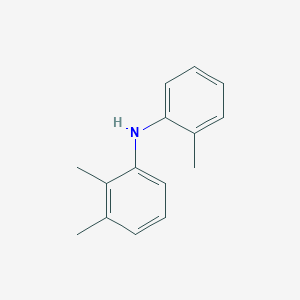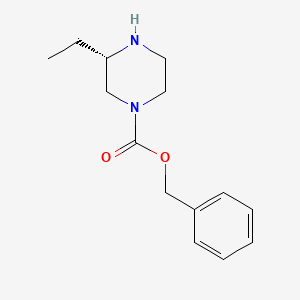![molecular formula C24H13Cl2N5O3 B12274895 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B12274895.png)
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with a diazenyl group, a hydroxy group, and a benzimidazole moiety, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid under basic conditions to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization with o-phenylenediamine to form the benzimidazole ring.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide using appropriate reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents like sodium dithionite.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: The compound’s azo group makes it useful as a dye or pigment in various applications.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its chromophoric properties.
Industry
Material Science: Used in the development of advanced materials with specific optical or electronic properties.
Polymer Chemistry: Can be incorporated into polymers to impart specific characteristics such as color or fluorescence.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can participate in electron transfer reactions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can lead to changes in the activity of enzymes or the expression of genes, making the compound useful in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,4-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide
- 4-[(2,5-dibromophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide
Uniqueness
The unique combination of the diazenyl group, hydroxy group, and benzimidazole moiety in 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or unique optical properties.
Propriétés
Formule moléculaire |
C24H13Cl2N5O3 |
|---|---|
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H13Cl2N5O3/c25-13-5-7-17(26)19(10-13)30-31-21-15-4-2-1-3-12(15)9-16(22(21)32)23(33)27-14-6-8-18-20(11-14)29-24(34)28-18/h1-11,32H,(H,27,33) |
Clé InChI |
PLSKOCQPPMEVEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC5=NC(=O)N=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



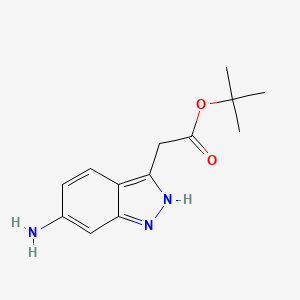
![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
![1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)
![4-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B12274840.png)
![Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12274846.png)
![Methyl 4-{[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12274850.png)
